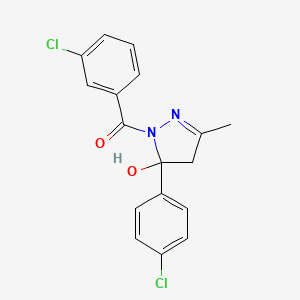![molecular formula C19H21NO3S B4889430 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known to possess unique biochemical and physiological properties.
作用機序
The exact mechanism of action of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby reducing inflammation and pain. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in lab experiments is its specificity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is its potential toxicity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. One area of interest is the development of more potent and selective derivatives of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine that can be used as therapeutic agents for various diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. Finally, the potential use of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is a promising compound for scientific research due to its unique biochemical and physiological properties. Its potential applications in the treatment of various diseases make it an important area of study. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives.
合成法
The synthesis of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine involves the reaction of 4-phenylsulfonylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The yield of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is typically around 70-80%.
科学的研究の応用
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFZSLFTNFNYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)
![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)